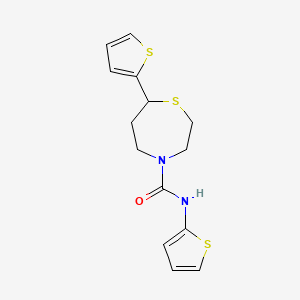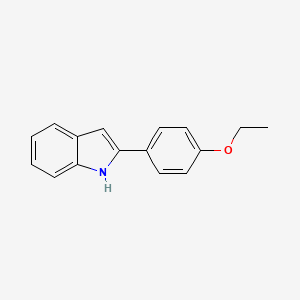
2-(4-ethoxyphenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-ethoxyphenyl)-1H-indole” is a chemical compound that contains an indole nucleus, which is a heterocyclic compound . The indole nucleus is found in many important synthetic drug molecules and has a wide range of biological applications . The compound also contains an ethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of “2-(4-ethoxyphenyl)-1H-indole” can be analyzed using spectroscopic methods and density functional theory calculations . The theoretical results can then be compared with experimental observations .Applications De Recherche Scientifique
Pharmacological Activities
Indoles, including compounds like 2-(4-ethoxyphenyl)-1H-indole, have a significant presence in biologically active natural products. Their importance spans across various applications in medicine, synthetic chemistry, coordination chemistry, and industrial chemistry. The pharmacological activities of such indole derivatives include anti-inflammatory and analgesic properties, as evidenced in studies (Basavarajaiah & Mruthyunjayaswamya, 2021).
Synthesis and Biological Evaluation
The synthesis of 2-(4-ethoxyphenyl)-1H-indole derivatives has been explored for their potential biological activities. These include anti-inflammatory, antioxidant, and antimicrobial activities, highlighting the compound's versatility in therapeutic applications (Sravanthi, Rani, & Manju, 2015).
Antioxidant Properties
Studies have shown that substituted 2-phenyl-1H-indoles, structurally related to 2-(4-ethoxyphenyl)-1H-indole, demonstrate potent antioxidant activity. This is especially notable in compounds like 2-(4-aminophenyl)indoles, which have been compared with established antioxidants like melatonin in terms of efficacy (Karaaslan et al., 2013).
Synthesis and Functionalization
The synthesis and functionalization of indoles, including 2-(4-ethoxyphenyl)-1H-indole, are crucial for creating a wide range of biologically active compounds. This process has been significantly advanced by palladium-catalyzed reactions, which offer a versatile approach to modifying the indole nucleus (Cacchi & Fabrizi, 2005).
Protective Properties Against Oxidation
Some indole derivatives, including alkyl-substituted compounds, have been found to protect human erythrocytes and DNA against radical-induced oxidation. This suggests a potential role for 2-(4-ethoxyphenyl)-1H-indole derivatives in antioxidative therapies (Zhao & Liu, 2009).
Antimicrobial Potential
The antimicrobial potential of indole derivatives, including those similar to 2-(4-ethoxyphenyl)-1H-indole, has been explored. Research indicates that these compounds can serve as effective antimicrobial agents, expanding their potential therapeutic applications (Kalshetty, Gani, & Kalashetti, 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEFYFHAXIUFLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-1H-indole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2418064.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2418065.png)
![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)
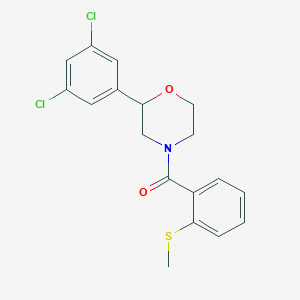
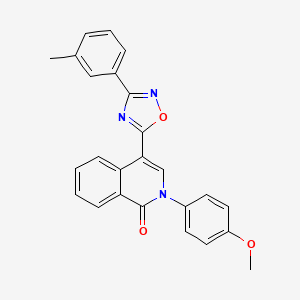
![6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2418075.png)
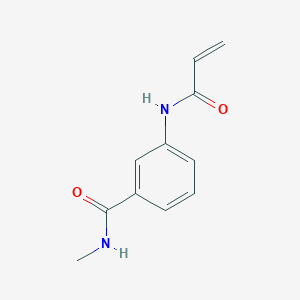
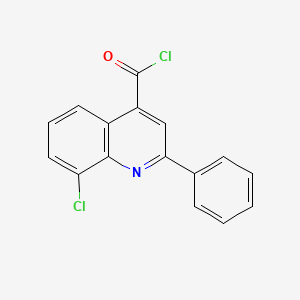
![1-(4-bromophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2418078.png)
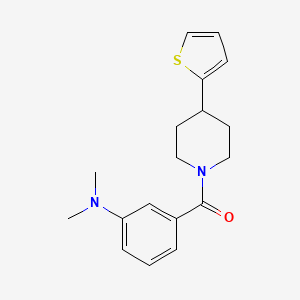
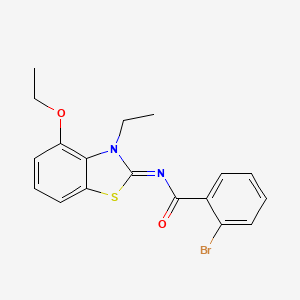
![8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2418081.png)
